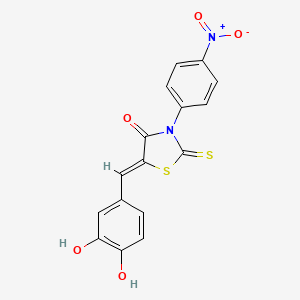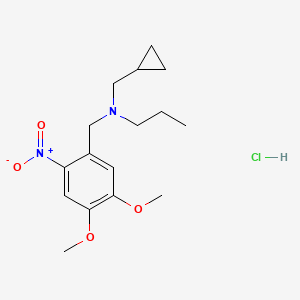![molecular formula C21H29N5O B5266919 6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5266919.png)
6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile, also known as BPN14770, is a small molecule drug that has gained attention in recent years for its potential therapeutic applications.
作用機序
6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile is a selective inhibitor of phosphodiesterase-4D (PDE4D), an enzyme that plays a role in the regulation of cyclic adenosine monophosphate (cAMP) signaling in the brain. By inhibiting PDE4D, this compound increases cAMP levels, which in turn activates protein kinase A (PKA) and cAMP response element-binding protein (CREB). Activation of PKA and CREB has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain.
Biochemical and Physiological Effects
In addition to its effects on cognitive function and amyloid beta accumulation, this compound has also been shown to have anti-inflammatory effects in the brain. In animal models of neuroinflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. Additionally, this compound has been shown to increase the production of brain-derived neurotrophic factor (BDNF), a protein that plays a role in the growth and survival of neurons.
実験室実験の利点と制限
One advantage of 6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile is its selectivity for PDE4D, which reduces the likelihood of off-target effects. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, one limitation of this compound is its relatively short half-life, which may limit its effectiveness in chronic dosing regimens.
将来の方向性
For 6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile research include further preclinical studies to investigate its potential therapeutic applications in neurological disorders, as well as clinical trials to assess its safety and efficacy in humans. Additionally, future research may focus on the development of analogs of this compound with improved pharmacokinetic properties and selectivity for PDE4D. Finally, this compound may also be studied for its potential applications in other areas of medicine, such as cancer and cardiovascular disease.
合成法
6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile is synthesized through a multistep process that involves the reaction of several chemical intermediates. The synthesis begins with the reaction of 2-cyano-3-(4-pyridinyl)acrylonitrile with 1,4-bis(3-aminopropyl)piperazine to form the intermediate 6-[3-(pyridin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile. This intermediate is then reacted with pyrrolidine-1-carboxylic acid to form the final product, this compound.
科学的研究の応用
6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile has been studied for its potential therapeutic applications in a variety of neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. In preclinical studies, this compound has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain. Additionally, this compound has been shown to improve social behavior and reduce repetitive behavior in animal models of Fragile X syndrome and autism spectrum disorders.
特性
IUPAC Name |
6-[4-[3-(pyrrolidine-1-carbonyl)piperidin-1-yl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O/c22-14-17-5-6-20(23-15-17)24-12-7-19(8-13-24)26-11-3-4-18(16-26)21(27)25-9-1-2-10-25/h5-6,15,18-19H,1-4,7-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXAIBNURZITPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)C3CCN(CC3)C4=NC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,3aR*,7aR*)-1-(cyclopentylacetyl)-3-(4-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5266838.png)
![2-({[1-(3,4-dimethoxyphenyl)ethyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B5266841.png)

![N-(1-{1-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]piperidin-4-yl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5266859.png)
![6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5266861.png)

![N-ethyl-N-(1-ethylpropyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5266876.png)
![4-[2-(acetylamino)-3-(cyclohexylamino)-3-oxo-1-propen-1-yl]-2-methoxyphenyl acetate](/img/structure/B5266883.png)
![2-ethyl-1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5266886.png)

![6-{[(2S,5R)-5-(morpholin-4-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridine-2-carbonitrile](/img/structure/B5266897.png)
![N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5266915.png)
![ethyl 2-(3,5-dichloro-2-hydroxybenzylidene)-7-methyl-5-[4-(methylthio)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5266924.png)
